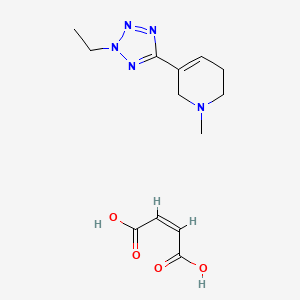

Alvameline Maleate

Description

Properties

CAS No. |

219581-36-9 |

|---|---|

Molecular Formula |

C13H19N5O4 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

YKFYFAAWVQGVTP-BTJKTKAUSA-N |

Isomeric SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alvameline maleate; Lu 25-109-M |

Origin of Product |

United States |

Foundational & Exploratory

Alvameline Maleate (Lu 25-109): A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation

Introduction

Alvameline Maleate, designated Lu 25-109, emerged from a focused drug discovery program aimed at developing a novel therapeutic agent for Alzheimer's disease. The rationale behind its development was rooted in the cholinergic hypothesis of the disease, which posits that a decline in acetylcholine, a key neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients. Alvameline was designed as a bioisostere of arecoline, a natural muscarinic cholinergic agonist, with the goal of achieving a more favorable pharmacological profile. Specifically, it was characterized as a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor subtype, while acting as an antagonist at the M2 and M3 receptor subtypes. This profile was considered advantageous as M1 receptor activation is associated with cognitive enhancement, whereas M2 and M3 receptor stimulation can lead to undesirable peripheral cholinergic side effects.

This technical guide provides an in-depth overview of the discovery, preclinical pharmacology, and clinical history of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Preclinical Discovery and In Vitro Pharmacology

The initial development of Alvameline (Lu 25-109) was detailed in a 1994 publication by Moltzen et al.[1]. The synthesis of a series of arecoline bioisosteres, where the ester group was replaced by a tetrazole-5-yl group, led to the identification of compounds with promising muscarinic activity. Among these, 2-ethyl-5-(1-methyl-1,2,3,6-tetrahydro-5-pyridyl)-2H-tetrazole (Lu 25-109) was identified as a potent M1 agonist with M2 antagonist properties[1].

Subsequent in-depth in vitro characterization by Meier et al. in 1997 further elucidated the pharmacological profile of Lu 25-109-T, confirming its partial agonist activity at M1 receptors and antagonist activity at M2 and M3 receptors[2].

Quantitative Data: In Vitro Binding Affinity and Functional Activity

The following tables summarize the key quantitative data from preclinical in vitro studies of this compound.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of Alvameline (Lu 25-109)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [3H]-Pirenzepine | Rat Cerebral Cortex | 130 | Moltzen et al., 1994 |

| M2 | [3H]-AF-DX 384 | Rat Brainstem | 1100 | Moltzen et al., 1994 |

| Non-selective | [3H]-QNB | Rat Brain | 240 | Moltzen et al., 1994 |

Table 2: In Vitro Functional Activity of Alvameline (Lu 25-109)

| Assay | Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| Phosphoinositide Hydrolysis | M1 | Cloned human m1 receptors | EC50 | 230 nM | Meier et al., 1997 |

| Phosphoinositide Hydrolysis | M1 | Cloned human m1 receptors | Intrinsic Activity | 50% (relative to Carbachol) | Meier et al., 1997 |

| Inhibition of Forskolin-stimulated cAMP | M2 | Guinea Pig Left Atrium | pA2 | 6.1 | Meier et al., 1997 |

| Contraction | M3 | Guinea Pig Ileum | pA2 | 6.3 | Meier et al., 1997 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

General Protocol:

-

Tissue/Cell Membrane Preparation:

-

Specific brain regions (e.g., cerebral cortex for M1, brainstem for M2) from rats or cultured cells expressing specific human muscarinic receptor subtypes are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, or [3H]-Quinuclidinyl benzilate (QNB) for non-selective binding) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Functional Assay

Objective: To determine the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors (e.g., M1).

General Protocol:

-

Cell Culture and Labeling:

-

Cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

The cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The labeled cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).

-

Increasing concentrations of the test compound (this compound) or a reference agonist (e.g., carbachol) are added to the cells.

-

The cells are incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and subsequent PI hydrolysis.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The incubation is terminated by the addition of a quenching solution (e.g., ice-cold perchloric acid).

-

The total inositol phosphates (IPs) are separated from the free [3H]-myo-inositol using anion-exchange chromatography.

-

The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]-IPs produced is plotted against the concentration of the agonist.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.

-

The intrinsic activity of a partial agonist is expressed as a percentage of the maximal response produced by a full agonist.

-

Clinical Development and History

Following promising preclinical results, this compound entered clinical development for the treatment of Alzheimer's disease. However, the clinical trials ultimately did not demonstrate the desired efficacy and were hampered by dose-limiting side effects.

Clinical Trial Summary

Table 3: Key Clinical Trials of this compound (Lu 25-109)

| Phase | Study Design | Patient Population | Dosing Regimen | Primary Outcome Measures | Key Findings | Reference |

| I/II Bridging Study | Double-blind, placebo-controlled, dose-escalation | Patients with probable Alzheimer's disease | 75 mg to 225 mg three times daily | Safety and tolerability, Maximum Tolerated Dose (MTD) | MTD established at 150 mg three times daily due to dose-limiting gastrointestinal adverse events. | Sramek et al., 1998[3] |

| III | 6-month, randomized, double-blind, placebo-controlled, parallel-group | 496 patients with mild to moderate probable Alzheimer's disease | 25 mg, 50 mg, or 100 mg three times daily | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-Plus) | No significant improvement in cognition or global function compared to placebo. A trend towards worsening was observed at the highest dose. Dose-dependent cholinergic side effects were common. | Thal et al., 2000[4] |

The clinical development of Alvameline was ultimately discontinued due to its failure to demonstrate efficacy in improving cognitive function in Alzheimer's disease patients, coupled with a challenging side effect profile.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Preclinical Characterization Workflow for a Muscarinic Ligand

Caption: Preclinical workflow for muscarinic ligand characterization.

This compound (Lu 25-109) represents a significant effort in the rational design of a muscarinic agonist for Alzheimer's disease. Its development as a selective partial M1 agonist and M2/M3 antagonist was based on a sound scientific rationale to maximize cognitive benefits while minimizing peripheral side effects. While the preclinical data were promising, the compound ultimately failed to translate this profile into clinical efficacy. The history of Alvameline serves as a valuable case study in the challenges of developing CNS-active drugs, highlighting the importance of bridging the gap between preclinical pharmacology and clinical outcomes. The detailed data and methodologies presented in this guide offer insights for researchers and professionals involved in the ongoing quest for effective treatments for neurodegenerative diseases.

References

- 1. Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological in vitro characterization of the arecoline bioisostere, Lu 25‐109‐T, a muscarinic compound with M1‐agonistic and M2/M3‐antagonistic properties | Semantic Scholar [semanticscholar.org]

- 3. A bridging study of LU 25-109 in patients with probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lu 25-109, a muscarinic agonist, fails to improve cognition in Alzheimer’s disease | Neurology [ez-admanager.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Alvameline Maleate on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile. It acts as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 receptors.[1][2] This functional selectivity has made it a subject of investigation, particularly for conditions such as Alzheimer's disease where M1 receptor activation is considered a therapeutic target.[3][4]

Data Presentation

Due to the limited availability of specific in vitro quantitative data for Alvameline's M1 agonistic properties in the provided search results, a comparative data table cannot be constructed at this time. The table below presents the available antagonist activity data.

| Compound | Assay | Tissue/Cell Line | Measured Parameter | Value |

| Alvameline | Carbachol-induced contractions | Human detrusor | pKb | 6.2 |

| Carbachol-induced contractions | Pig detrusor | pKb | 5.8 |

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist like Alvameline initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional output of receptor activation.

M1 Receptor Signaling Cascade

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the interaction of Alvameline Maleate with the M1 muscarinic receptor, primarily in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist, typically [3H]-N-Methylscopolamine ([3H]NMS).[5]

Experimental Workflow:

Radioligand Binding Workflow

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human M1 receptor in a suitable medium (e.g., Ham's F-12K with 10% FBS).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of [3H]NMS (close to its Kd value for the M1 receptor).

-

For determining non-specific binding, use a high concentration of a known muscarinic antagonist like atropine (e.g., 10 µM).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Alvameline that inhibits 50% of the specific [3H]NMS binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca2+]i) in CHO-M1 cells, providing information on its potency (EC50) and efficacy (Emax).

Experimental Workflow:

Calcium Mobilization Workflow

Protocol:

-

Cell Preparation:

-

Seed CHO-M1 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

-

Wash the cells to remove the excess dye.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well (peak fluorescence minus baseline fluorescence).

-

Normalize the data to the response of a maximal concentration of a reference full agonist (e.g., carbachol).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).

-

Phosphoinositide (PI) Turnover Assay

This assay directly measures a key step in the M1 receptor signaling pathway: the accumulation of inositol phosphates (IPs), the breakdown products of PIP2. It is another method to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental Workflow:

PI Turnover Assay Workflow

Protocol:

-

Cell Labeling:

-

Culture CHO-M1 cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution like ice-cold trichloroacetic acid to lyse the cells and precipitate macromolecules.

-

-

Inositol Phosphate Separation and Quantification:

-

Separate the radiolabeled inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Elute the inositol phosphates and quantify the radioactivity in the eluates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of radioactivity (representing the accumulation of inositol phosphates) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound's activity at the M1 muscarinic receptor in cell-based systems. By employing radioligand binding assays, calcium mobilization studies, and phosphoinositide turnover measurements, researchers can obtain critical data on the affinity, potency, and efficacy of this compound. This information is essential for understanding its pharmacological profile and for guiding further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A bridging study of LU 25-109 in patients with probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 4. 21stcenturyneurology.com [21stcenturyneurology.com]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alvameline Maleate in Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alvameline Maleate (also known as Lu 25-109), a muscarinic acetylcholine receptor ligand, for its potential application in cognitive enhancement research. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for its use in experimental models.

Introduction

Alvameline is a functionally selective ligand for muscarinic acetylcholine receptors, acting as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 receptors.[1][2] This pharmacological profile has made it a compound of interest for investigating therapeutic strategies for cognitive deficits associated with conditions like Alzheimer's disease and traumatic brain injury (TBI).[3][4] The rationale behind its development lies in the potential to enhance cholinergic neurotransmission via M1 receptor activation, which is crucial for learning and memory, while minimizing peripheral cholinergic side effects by blocking M2 and M3 receptors.[5]

Mechanism of Action

Alvameline's dual activity on muscarinic receptors forms the basis of its potential for cognitive enhancement.

-

M1 Receptor Partial Agonism: The M1 muscarinic acetylcholine receptor is predominantly coupled to the Gq/11 family of G proteins. Agonism at this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effects are believed to play a significant role in synaptic plasticity and cognitive processes.

-

M2 and M3 Receptor Antagonism: M2 and M3 receptors are involved in a variety of peripheral and central functions. M2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M3 receptors, like M1 receptors, are coupled to Gq/11 proteins and are involved in smooth muscle contraction and glandular secretion. By antagonizing these receptors, Alvameline may reduce the potential for adverse cholinergic effects such as bradycardia, salivation, and gastrointestinal distress that are often associated with non-selective muscarinic agonists.

Signaling Pathway Diagrams

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| EC50 | M2 (human) | CHO Cells | 296 nM | |

| pKb | Muscarinic | Human | 6.2 | |

| pKb | Muscarinic | Pig | 5.8 |

Table 2: Preclinical Efficacy in a Rat Model of Traumatic Brain Injury

| Brain Region | Outcome Measure | TBI + Saline (% Decrease) | TBI + Alvameline (% Decrease) | Reference |

| Medial Septal Nucleus (MSN) | ChAT-IR Neuronal Density | 13% | 5% | |

| Vertical Limb of the Diagonal Band (VDB) | ChAT-IR Neuronal Density | 48% | 23% | |

| Nucleus Basalis Magnocellularis (NBM) | ChAT-IR Neuronal Density | 51% | 28% | |

| ChAT-IR: Choline Acetyltransferase Immunoreactivity |

Table 3: Clinical Trial in Alzheimer's Disease

| Study Design | Dose | Primary Efficacy Measures | Outcome | Reference |

| 6-month, randomized, double-blind, placebo-controlled | 25, 50, 100 mg tid | ADAS-Cog, ADCS-CGIC | No significant improvement in cognition | |

| ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change |

Experimental Protocols

Preclinical Model of Traumatic Brain Injury in Rats

This protocol is based on the methodology described by Pike et al. (1997).

Objective: To evaluate the neuroprotective effects of Alvameline on cholinergic neurons following traumatic brain injury.

Experimental Workflow

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., sodium pentobarbital)

-

Stereotaxic frame

-

Fluid-percussion device

-

This compound (or Tartrate salt, Lu 25-109-T)

-

Saline solution

-

Syringes and needles for subcutaneous injection

-

Perfusion solutions (saline, paraformaldehyde)

-

Cryostat or microtome

-

Antibodies for choline acetyltransferase (ChAT) immunohistochemistry

-

Microscope and image analysis software

Procedure:

-

Animal Preparation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before surgery. Provide ad libitum access to food and water.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., centrally between bregma and lambda).

-

-

Traumatic Brain Injury Induction:

-

Securely attach the fluid-percussion injury tube to the craniotomy site.

-

Induce a moderate level of TBI using a fluid percussion device (e.g., approximately 2.1 atm).

-

Sham-injured animals should undergo the same surgical preparation without the fluid percussion injury.

-

-

Drug Administration:

-

On days 1 through 15 post-injury, administer Alvameline Tartrate (15 µmol/kg) or a vehicle control (saline) via subcutaneous (s.c.) injection.

-

-

Tissue Collection and Processing:

-

On day 15, following the final injection, deeply anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and post-fix in the same fixative.

-

Cryoprotect the brains (e.g., in a sucrose solution) and section them using a cryostat or microtome.

-

-

Immunohistochemistry:

-

Process the brain sections for choline acetyltransferase (ChAT) immunoreactivity using standard immunohistochemical techniques.

-

-

Data Analysis:

-

Quantify the number of ChAT-immunoreactive neurons in specific basal forebrain regions (e.g., Medial Septal Nucleus, Vertical Limb of the Diagonal Band, Nucleus Basalis Magnocellularis) using a microscope and image analysis software.

-

Compare the neuronal density between sham, TBI-saline, and TBI-Alvameline groups using appropriate statistical analyses (e.g., ANOVA).

-

In Vivo Assessment of Muscarinic Cholinergic Effects

This protocol is based on the methodology described by Sánchez et al. (1998).

Objective: To characterize the in vivo functional profile of Alvameline on muscarinic cholinergic systems.

Experimental Models:

-

Drug Discrimination in Rats:

-

Train rats to discriminate a known muscarinic agonist (e.g., oxotremorine) from saline in a two-lever operant conditioning chamber.

-

Once trained, test the ability of Alvameline to substitute for the training drug.

-

-

Assessment of Cholinergic Side Effects in Mice:

-

Administer various doses of Alvameline to mice and observe for classic muscarinic agonist-induced effects such as hypothermia, tremor, and salivation.

-

-

Cardiovascular Monitoring in Anesthetized Rats:

-

Anesthetize rats and cannulate the femoral artery to monitor blood pressure and heart rate.

-

Administer increasing doses of Alvameline intravenously and record cardiovascular responses.

-

Procedure (General):

-

Animal Preparation: Use appropriate rodent species (rats or mice) and acclimate them to the experimental conditions.

-

Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., saline).

-

Drug Administration: Administer Alvameline via the desired route (e.g., subcutaneous, intravenous).

-

Behavioral or Physiological Assessment: Conduct the specific behavioral tests or physiological monitoring as described in the experimental models above.

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effects of Alvameline on the measured parameters.

Conclusion

This compound presents a unique pharmacological profile as a partial M1 agonist and M2/M3 antagonist. Preclinical studies, particularly in a rat model of traumatic brain injury, suggest a neuroprotective effect on cholinergic neurons. However, a clinical trial in patients with Alzheimer's disease did not demonstrate significant cognitive improvement. Further preclinical research is warranted to fully elucidate its potential for cognitive enhancement, particularly in different models of cognitive impairment, and to explore its effects on a wider range of behavioral and cognitive outcomes. The protocols provided herein offer a foundation for researchers to design and conduct such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Alvameline Maleate in Traumatic Brain Injury Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action in Traumatic Brain Injury

Following a traumatic brain injury, a cascade of secondary injury events contributes to neuronal damage and cognitive deficits. One key aspect of this secondary injury is the disruption of cholinergic neurotransmission. Alvameline Maleate, by acting as a partial M1 receptor agonist, is thought to mitigate some of these effects. The M1 receptor is coupled to the Gq signaling pathway, which, upon activation, leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in neuronal protection and cognitive processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound (referred to as Lu 25-109-T in the study) in a rat model of traumatic brain injury.

Table 1: Experimental Design and Dosing Regimen

| Parameter | Details |

| Drug | This compound (Lu 25-109-T) |

| Animal Model | Male Sprague-Dawley Rats |

| TBI Model | Central Fluid Percussion Injury |

| Dosage | 15 µmol/kg |

| Route of Administration | Subcutaneous (s.c.) injection |

| Treatment Schedule | Daily from Day 1 to Day 15 post-injury |

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Immunoreactivity in Rat Brain 15 Days Post-TBI

| Brain Region | Treatment Group | Mean ChAT-IR Neuronal Density (% of Sham) |

| Medial Septal Nucleus (MSN) | TBI + Saline | 87% |

| TBI + this compound | 95% | |

| Vertical Limb of the Diagonal Band (VDB) | TBI + Saline | 52% |

| TBI + this compound | 77% | |

| Nucleus Basalis Magnocellularis (NBM) | TBI + Saline | 49% |

| TBI + this compound | 72% |

Experimental Protocols

Animal Model of Traumatic Brain Injury: Central Fluid Percussion

This protocol describes the induction of a moderate TBI in rats using the central fluid percussion model.

Materials:

-

Male Sprague-Dawley rats (350-400g)

-

Anesthesia (e.g., sodium pentobarbital, 65 mg/kg, i.p.)

-

Stereotaxic frame

-

High-speed drill

-

Fluid percussion device

-

Saline solution

-

Suturing material

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Make a midline scalp incision and expose the skull.

-

Perform a craniotomy (4.8 mm diameter) over the sagittal suture, centered between the bregma and lambda.

-

Securely attach a Luer-Lok hub to the skull over the craniotomy site using dental acrylic.

-

Connect the hub to the fluid percussion device.

-

Induce a moderate injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the intact dura. The pressure of the fluid pulse should be approximately 2.1 ± 0.1 atm.

-

After the injury, remove the hub and suture the scalp incision.

-

Allow the animal to recover on a heating pad before returning it to its home cage.

Drug Preparation and Administration

Materials:

-

This compound (Lu 25-109-T)

-

Sterile saline solution

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a stock solution of this compound in sterile saline.

-

On each treatment day (Days 1-15 post-injury), dilute the stock solution to the final concentration to achieve a dose of 15 µmol/kg.

-

Administer the calculated volume of the drug solution via subcutaneous injection.

-

For the control group, administer an equivalent volume of sterile saline.

Histological Analysis: Choline Acetyltransferase (ChAT) Immunohistochemistry

This protocol outlines the procedure for assessing the density of cholinergic neurons in the basal forebrain.

Materials:

-

Rat brain tissue (fixed and sectioned)

-

Phosphate-buffered saline (PBS)

-

Primary antibody: goat anti-ChAT

-

Secondary antibody: biotinylated rabbit anti-goat IgG

-

Avidin-biotin-peroxidase complex (ABC)

-

3,3'-Diaminobenzidine (DAB)

-

Microscope and imaging software

Procedure:

-

On day 15 post-injury, perfuse the rats with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Cut coronal sections (e.g., 40 µm thick) through the basal forebrain using a cryostat.

-

Rinse the sections in PBS.

-

Incubate the sections with the primary anti-ChAT antibody.

-

Rinse and incubate with the biotinylated secondary antibody.

-

Rinse and incubate with the ABC reagent.

-

Develop the sections with DAB to visualize the ChAT-positive neurons.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Quantify the density of ChAT-immunoreactive neurons in the regions of interest (MSN, VDB, NBM) using a microscope and image analysis software.

Visualizations

Caption: M1 Receptor Signaling Pathway in TBI.

Caption: Experimental Workflow.

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of Alvameline Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline maleate (also known by its developmental code Lu 25-109) is a muscarinic acetylcholine receptor (mAChR) ligand with a promising pharmacological profile. It exhibits potent partial agonism at M1 and M3 receptors, with significantly lower affinity for M2 receptors.[1][2][3] This selectivity suggests potential therapeutic applications in conditions where enhanced cholinergic neurotransmission via M1 and M3 receptors is desired, while minimizing the adverse effects associated with M2 receptor activation.

These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal ion channels and excitability using whole-cell patch-clamp techniques. The described methodologies are designed to enable researchers to characterize the functional consequences of M1 and M3 receptor activation by this compound at the cellular level.

Signaling Pathways

This compound primarily exerts its effects through the activation of Gq/11-coupled M1 and M3 muscarinic receptors. The canonical signaling cascade initiated by the activation of these receptors involves the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the modulation of various ion channels, thereby influencing neuronal excitability.

References

Application Notes and Protocols: Alvameline Maleate in Neuronal Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline Maleate is a potent and selective agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory.[1] Activation of M1 receptors triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This makes calcium imaging a valuable technique to study the pharmacological activity of M1 agonists like this compound in neurons.[3][4] These application notes provide detailed protocols and expected outcomes for conducting calcium imaging assays with this compound in neuronal cultures.

Changes in the intracellular concentration of Ca²⁺ are fundamental to a wide array of cellular and physiological processes, including the release of neurotransmitters, secretion of hormones, and gene expression. Consequently, the precise regulation of intracellular Ca²⁺ levels is vital for cellular function and survival. In both acute and chronic degenerative diseases of the nervous system, neuronal viability and function are compromised due to alterations in intracellular calcium signaling.

Mechanism of Action: this compound and Intracellular Calcium Mobilization

This compound acts as an agonist at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M1 receptor is coupled to the Gq family of G-proteins. Upon binding of this compound, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from an this compound calcium imaging assay in primary neuronal cultures. The values are illustrative and may vary depending on the specific experimental conditions, such as cell type, dye used, and instrument settings.

| Parameter | Representative Value | Description |

| This compound Concentration Range | 1 nM - 10 µM | A range of concentrations should be tested to generate a dose-response curve. |

| EC₅₀ | 50 - 200 nM | The concentration of this compound that elicits 50% of the maximal response. |

| Peak Fluorescence Change (ΔF/F₀) | 1.5 - 3.0 | The maximum change in fluorescence intensity relative to the baseline fluorescence. |

| Time to Peak | 10 - 30 seconds | The time taken to reach the peak fluorescence signal after compound addition. |

| Signal Duration (t₁/₂) | 60 - 120 seconds | The time for the fluorescence signal to decay to half of its peak value. |

Experimental Protocols

This section provides a detailed methodology for performing a calcium imaging assay to assess the effect of this compound on primary neurons.

Materials and Reagents

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated plates (e.g., 96-well black, clear bottom)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

This compound

-

Fluorescence plate reader or microscope with a suitable filter set for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Experimental Workflow

Detailed Protocol

-

Cell Culture:

-

Plate primary neurons at an appropriate density on poly-D-lysine coated 96-well black, clear-bottom plates.

-

Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator.

-

Allow the neurons to mature for at least 7-10 days in vitro before the assay.

-

-

Dye Loading:

-

Prepare a 5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 5 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in HBSS.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate for 45-60 minutes at 37°C.

-

-

Washing and De-esterification:

-

Gently wash the cells twice with HBSS to remove extracellular Fluo-4 AM.

-

After the final wash, add fresh HBSS to the wells.

-

Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM within the cells.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.

-

Perform serial dilutions of the this compound stock solution in HBSS to achieve the final desired concentrations. Include a vehicle control (HBSS with the same final concentration of DMSO).

-

-

Data Acquisition:

-

Place the 96-well plate into the fluorescence plate reader or on the stage of the fluorescence microscope.

-

Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add the prepared this compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity over time, typically for 3-5 minutes.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

-

Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

-

Determine the peak ΔF/F₀ for each concentration of this compound.

-

Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the dose-response curve with a sigmoidal function to determine the EC₅₀ value.

-

Conclusion

Calcium imaging is a robust and sensitive method for characterizing the activity of M1 muscarinic receptor agonists like this compound in a physiologically relevant cellular context. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully perform and interpret these assays. By quantifying the changes in intracellular calcium, researchers can gain valuable insights into the potency and efficacy of this compound, aiding in the drug development process for neurological disorders.

References

- 1. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]

- 4. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Morris Water Maze with Alvameline Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Alvameline Maleate in Morris water maze (MWM) protocols to assess its effects on spatial learning and memory. This compound is a muscarinic M1 receptor agonist known to be involved in cognitive processes. The following protocols and data are synthesized from established MWM procedures and preclinical findings on M1 receptor agonists.

Introduction

The Morris water maze is a widely used behavioral assay to study hippocampal-dependent spatial learning and memory in rodents.[1] this compound, as a selective M1 muscarinic receptor agonist, is a compound of interest for its potential to enhance cognitive function.[2] This document outlines a detailed protocol for evaluating the effects of this compound on spatial memory acquisition and retrieval in a rodent model, presents expected quantitative outcomes in a structured format, and illustrates the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize expected quantitative data from a Morris water maze experiment investigating the effects of this compound. The data is hypothetical but based on the known effects of M1 agonists on cognitive performance.

Table 1: Acquisition Phase - Escape Latency (seconds)

| Day | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | Scopolamine Control (Amnetic Agent) |

| 1 | 55 ± 5 | 52 ± 6 | 48 ± 5 | 58 ± 4 |

| 2 | 42 ± 4 | 35 ± 5 | 30 ± 4** | 55 ± 5 |

| 3 | 30 ± 3 | 22 ± 4 | 18 ± 3 | 52 ± 6 |

| 4 | 20 ± 3 | 15 ± 3 | 12 ± 2 | 50 ± 4 |

| 5 | 15 ± 2 | 10 ± 2* | 8 ± 2** | 48 ± 5 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Probe Trial - Memory Retention (Day 6)

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | Scopolamine Control (Amnetic Agent) |

| Time in Target Quadrant (%) | 35 ± 4 | 45 ± 5 | 55 ± 6** | 20 ± 3 |

| Platform Crossings (count) | 3 ± 1 | 5 ± 1 | 7 ± 2 | 1 ± 1 |

| Path Length in Target Quadrant (cm) | 250 ± 30 | 350 ± 40* | 450 ± 50 | 150 ± 25 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for conducting a Morris water maze experiment with this compound.

I. Animal Model

-

Species: Male Wistar rats (250-300g)

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

-

Acclimation: Animals should be acclimated to the facility for at least one week before the start of the experiment and handled daily for 3-4 days prior to testing to reduce stress.

II. Morris Water Maze Apparatus

-

Pool: A circular pool (1.8 m in diameter, 60 cm deep) filled with water (23 ± 2°C) to a depth of 40 cm.[3]

-

Water Opacification: The water should be made opaque using non-toxic white or black paint.[3]

-

Escape Platform: A circular platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

Cues: The pool should be surrounded by distinct visual cues (e.g., shapes, posters) to facilitate spatial navigation.

-

Tracking System: An automated video tracking system should be used to record and analyze the animal's swimming path, speed, and time in different quadrants.

III. Experimental Design and Drug Administration

-

Groups:

-

Vehicle Control (Saline)

-

This compound (e.g., 1 mg/kg and 3 mg/kg, intraperitoneally - i.p.)

-

Positive Control (e.g., another cognitive enhancer)

-

Negative Control (e.g., Scopolamine 0.5 mg/kg, i.p., to induce amnesia)

-

-

Administration: this compound or vehicle should be administered 30 minutes prior to the first trial of each day during the acquisition phase.[4]

IV. Morris Water Maze Procedure

The MWM procedure consists of three phases: habituation, acquisition, and a probe trial.

-

Phase 1: Habituation (Day 1)

-

Allow each rat to swim freely in the pool for 60 seconds without the platform to habituate to the environment.

-

On the second habituation trial, place the platform in a visible position (1 cm above the water surface) and guide the rat to it. Allow the rat to remain on the platform for 30 seconds.

-

-

Phase 2: Acquisition Training (Days 2-6)

-

The platform is hidden in a fixed location (target quadrant) for all trials.

-

Each day consists of four trials per rat with an inter-trial interval of 15-20 minutes.

-

For each trial, the rat is released from one of four quasi-random start positions (North, South, East, West), facing the pool wall.

-

The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

-

If the rat fails to find the platform within the maximum time, it is gently guided to the platform.

-

The rat is allowed to remain on the platform for 30 seconds to learn the location of the cues.

-

Record the escape latency (time to find the platform), path length, and swimming speed for each trial.

-

-

Phase 3: Probe Trial (Day 7)

-

The escape platform is removed from the pool.

-

Each rat is allowed to swim freely for 60 seconds.

-

The starting position should be in the quadrant opposite to where the platform was located.

-

Record the percentage of time spent in the target quadrant, the number of times the rat crosses the former platform location, and the path length in the target quadrant.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: M1 Receptor Signaling Cascade.

Experimental Workflow

Caption: Morris Water Maze Experimental Workflow.

References

- 1. EP2314289A1 - Gaba receptor mediated modulation of neurogenesis - Google Patents [patents.google.com]

- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]

- 3. Activation of Metabotropic Glutamate Receptor (mGlu2) and Muscarinic Receptors (M1, M4, and M5), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of Alvameline Maleate on Synaptic Plasticity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist of the M2 and M3 receptors. While clinical trials have explored its potential for treating cognitive deficits in conditions like Alzheimer's disease, specific data on its direct effects on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are not extensively available in peer-reviewed literature. However, by examining the effects of other M1 muscarinic receptor agonists, we can infer the likely mechanisms and design appropriate experimental protocols to investigate Alvameline's impact on synaptic function.

M1 receptor activation is known to play a crucial role in modulating synaptic plasticity, a fundamental cellular mechanism underlying learning and memory. Activation of M1 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for the induction and maintenance of LTP.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of Alvameline Maleate and other M1 muscarinic agonists on synaptic plasticity. The following sections detail the relevant signaling pathways, quantitative data from studies on other muscarinic agonists, and detailed protocols for key experiments.

Data Presentation: Effects of Muscarinic Agonists on Synaptic Plasticity

The following tables summarize quantitative data from studies on various muscarinic agonists, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of M1 Muscarinic Agonist Carbachol on Long-Term Potentiation (LTP) in the Hippocampus

| Agonist | Concentration | Brain Region | Synapse | LTP Induction Protocol | Effect on fEPSP Slope (% of Baseline) | Reference |

| Carbachol | 50 nM | Mouse Hippocampus | Schaffer Collateral (CA1) | High-Frequency Stimulation (100 Hz, 1s) | Control: 158.3 ± 6.4% Carbachol: 206.3 ± 12.2% | [1] |

| Carbachol | 50 nM | Mouse Hippocampus (Wild-type) | Schaffer Collateral (CA1) | High-Frequency Stimulation | Control: 159.2 ± 4.0% Carbachol: 213.8 ± 7.7% | [1] |

| Carbachol | 50 nM | Mouse Hippocampus (M1 KO) | Schaffer Collateral (CA1) | High-Frequency Stimulation | Control: 172.2 ± 8.0% Carbachol: 180.8 ± 9.4% (no significant enhancement) | [1] |

| Carbachol | 10 µM | Guinea Pig Hippocampus | Mossy Fiber-CA3 | Tetanic Stimulation | Augmentation of LTP magnitude compared to control | [2] |

| Carbachol | 0.01-0.1 µM | Guinea Pig Hippocampus | Mossy Fiber-CA3 | Tetanic Stimulation | Attenuation of LTP magnitude | [2] |

Table 2: Effect of Muscarinic Agonists on Long-Term Depression (LTD)

| Agonist | Concentration | Brain Region | Synapse | LTD Induction Protocol | Effect on fEPSP Slope (% of Baseline) | Reference |

| Carbachol | Not specified | Rat Hippocampus (Aged) | CA3-CA1 | Bath application | Significantly larger magnitude of LTD compared to young adults | |

| McN-A-343 (M1-selective) & Methoxamine (α1-adrenergic agonist) | 0.3 µM McN-A-343 + 3 µM Methoxamine | Rat Hippocampus | CA3–CA1 | Co-application | Induces LTD (79 ± 3% of baseline) |

Signaling Pathways and Experimental Workflows

References

- 1. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bidirectional modulation of long-term potentiation by carbachol via M1 and M2 muscarinic receptors in guinea pig hippocampal mossy fiber-CA3 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of Drug-Maleate in Aqueous Solutions

Disclaimer: The following information is a generalized guide for assessing the stability of a water-soluble maleate salt of a drug, referred to herein as "Drug-Maleate." The data and protocols are hypothetical and intended for illustrative purposes. Researchers must perform specific stability studies for their compound of interest, such as Alvameline Maleate, as degradation pathways and stability profiles are compound-specific.

Frequently Asked Questions (FAQs)

Q1: My Drug-Maleate solution has turned yellow after a few days at room temperature. What could be the cause?

A1: A color change, such as turning yellow, is often an indication of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. It is recommended to perform analytical tests, such as UV-Vis spectroscopy and HPLC, to identify any new peaks that may correspond to degradation products. To mitigate this, consider storing your solution protected from light and at a lower temperature. It is also advisable to determine if the degradation is pH-dependent by preparing solutions in different buffers.

Q2: I observed precipitation in my concentrated Drug-Maleate stock solution upon storage in the refrigerator. What should I do?

A2: Precipitation upon cooling could be due to the lower solubility of the Drug-Maleate at reduced temperatures. Before use, allow the solution to equilibrate to room temperature and ensure the precipitate redissolves completely. If it does not, this may indicate that a less soluble degradation product has formed. You can assess this by analyzing the supernatant and the precipitate separately. To prevent this, you may need to prepare a less concentrated stock solution or use a different solvent system.

Q3: My compound's activity has decreased significantly after being in an aqueous solution for a week. How can I investigate this?

A3: A decrease in activity suggests a loss of the active pharmaceutical ingredient (API). This is likely due to degradation. A stability-indicating HPLC method should be developed to quantify the amount of remaining Drug-Maleate over time. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) can help to identify the primary degradation pathways and the conditions that accelerate the loss of your compound.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Unexpected pH shift in solution | Hydrolysis of the maleate salt or the drug itself, leading to the formation of acidic or basic degradants. | Monitor the pH of the solution over time. Use a buffered solution to maintain a stable pH. The stability of similar compounds, such as enalapril maleate, has been shown to be pH-dependent. |

| Cloudiness or Haze Formation | Formation of insoluble degradation products or microbial contamination. | Filter the solution through a 0.22 µm filter and analyze the filtrate and any retained material. To prevent microbial growth, consider preparing solutions under sterile conditions or adding a preservative if compatible with your experimental setup. |

| Loss of Potency in Assays | Degradation of the active compound. | Conduct a time-course analysis using a validated, stability-indicating analytical method (e.g., HPLC) to determine the rate of degradation. Store solutions at lower temperatures and protected from light to slow down degradation. |

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of Drug-Maleate in deionized water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate 5 mL of the stock solution at 60°C for 24 hours.

-

Photostability: Expose 5 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, alongside a control sample protected from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Hypothetical Stability of Drug-Maleate in Aqueous Solution at Different pH and Temperatures

| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Remaining |

| 5.0 | 4 | 100.2 | 99.8 | 99.6 |

| 5.0 | 25 | 100.2 | 95.1 | 94.9 |

| 7.0 | 4 | 100.1 | 98.5 | 98.4 |

| 7.0 | 25 | 100.1 | 88.2 | 88.1 |

| 9.0 | 4 | 99.9 | 92.3 | 92.4 |

| 9.0 | 25 | 99.9 | 75.4 | 75.5 |

Note: Data is hypothetical and for illustrative purposes only.

Visualizations

Caption: Hypothetical degradation pathways for a Drug-Maleate in an aqueous environment.

Caption: General workflow for a forced degradation study of a Drug-Maleate.

Alvameline Maleate: A Technical Support Center for Researchers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvameline Maleate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Alvameline (also known as Lu 25-109) is an investigational drug that has been studied for its potential in treating cognitive disorders, including Alzheimer's disease.[1][2] It acts as a partial agonist at the muscarinic M1 receptor while simultaneously being an antagonist at the M2 and M3 receptors.[3][4] This profile suggests a targeted approach to enhancing cholinergic neurotransmission in the brain, which is implicated in cognitive function, while potentially mitigating some of the peripheral side effects associated with non-selective muscarinic agonists.

Q2: What are the known on-target and primary off-target effects of Alvameline at muscarinic receptors?

Alvameline exhibits a distinct profile at different muscarinic receptor subtypes. Its partial agonism at the M1 receptor is its intended therapeutic action. However, it also acts as an antagonist at M2 and M3 receptors, which can be considered both on-target (for mitigating side effects) and potential off-target effects depending on the desired therapeutic outcome.

Q3: Has this compound undergone clinical trials, and what were the major findings regarding its safety and efficacy?

Yes, Alvameline has been evaluated in clinical trials for Alzheimer's disease.[1] However, these trials did not demonstrate a significant improvement in cognitive function in patients with mild to moderate Alzheimer's disease. A notable outcome of these studies was the observation of cholinergic adverse events, including dizziness, nausea, diarrhea, increased sweating, and anorexia, particularly at higher doses. These side effects are characteristic of muscarinic receptor modulation and highlight the challenges in achieving a therapeutic window that separates central nervous system efficacy from peripheral side effects.

Troubleshooting Guides

Unexpected In Vitro Assay Results

Q1: My functional assay results show lower than expected potency for M1 receptor activation. What could be the cause?

Several factors could contribute to this observation:

-

Cell Line and Receptor Expression Levels: The potency of a partial agonist like Alvameline can be highly dependent on the expression level of the M1 receptor in your chosen cell line. Lower receptor reserves may result in a lower apparent potency.

-

Assay Format: The specific functional assay used (e.g., calcium mobilization, inositol phosphate accumulation) can influence the measured EC50 value. Ensure your assay conditions are optimized for detecting partial agonism.

-

Compound Stability: Verify the stability of your this compound stock solution. Degradation of the compound will lead to a decrease in its effective concentration.

Q2: I am observing antagonist activity in my assay, but I expected to see M1 agonism. Why might this be happening?

This is likely due to the presence of M2 or M3 receptors in your experimental system. Alvameline is a known antagonist at these subtypes. If your cell line or tissue preparation endogenously expresses M2 or M3 receptors, the antagonist effects at these receptors may mask or dominate over the partial agonist effects at the M1 receptor, especially if the M1 expression is low.

Investigating Off-Target Effects

Q3: I am concerned about potential off-target effects of Alvameline in my experiments. What is known about its broader selectivity?

Q4: How can I design an experiment to test for Alvameline's off-target effects?

A standard approach is to use a commercially available safety screening panel. These panels typically include radioligand binding assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. A common starting concentration for such screens is 10 µM. Results are typically reported as a percentage of inhibition of radioligand binding. Significant inhibition (often defined as >50%) at a particular target would warrant further investigation with concentration-response curves to determine the Ki or IC50 value.

Data Presentation

Table 1: Functional Activity of Alvameline at Muscarinic Receptor Subtypes

| Receptor Subtype | Mode of Action | EC50 | Emax (% of full agonist) |

| M1 | Partial Agonist | 30 nM | 82% |

| M2 | Antagonist | 1.57 µM | 85% (as agonist) |

| M3 | Antagonist | 44 nM | 109% (as agonist) |

EC50: Half-maximal effective concentration; Emax: Maximum effect. Data from a study cited in a review.

Table 2: Muscarinic Receptor Binding and Antagonist Potency of Alvameline (Lu 25-109)

| Tissue/Preparation | Parameter | Value |

| Human Bladder Detrusor | pKi | 6.5 |

| Human Parotid Gland | pKi | 6.2 |

| Human Detrusor (functional) | pKb | 6.2 |

| Pig Detrusor (functional) | pKb | 5.8 |

pKi: negative logarithm of the inhibition constant; pKb: negative logarithm of the antagonist dissociation constant.

Table 3: Cytochrome P450 Enzymes Involved in Alvameline Metabolism

| CYP450 Isoform | Role in Metabolism |

| CYP2D6 | Major enzyme in the formation of the de-ethyl metabolite (Lu 31-126). |

| CYP1A2 | Involved in the formation of the demethyl metabolite (Lu 25-077) and the pyridinium metabolite (Lu 29-297). Also contributes to the formation of the N-oxide metabolite (Lu 32-181). |

| CYP2A6 | Contributes to the formation of the demethyl and pyridinium metabolites. |

| CYP2C19 | Contributes to the formation of the demethyl and pyridinium metabolites. May also be involved in the formation of the N-oxide metabolite. |

| CYP3A4 | Contributes to the formation of the demethyl and pyridinium metabolites. |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound at muscarinic receptors.

-

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, etc.).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound.

-

Non-specific binding control (e.g., Atropine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of Alvameline that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the potential of this compound to inhibit major CYP450 enzymes using human liver microsomes.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

-

This compound.

-

NADPH regenerating system.

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile with an internal standard for reaction termination.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate this compound with HLMs in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the specific CYP450 probe substrate.

-

After a brief incubation (e.g., 5-10 minutes), add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence and absence of this compound.

-

Plot the percentage of inhibition of the CYP450 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

References

Technical Support Center: Alvameline Maleate (Lu 25-109) Metabolism by Cytochrome P450 Enzymes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Alvameline Maleate (also known as Lu 25-109) by cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of Alvameline (Lu 25-109)?

A1: In vitro studies using human liver microsomes have identified several CYP enzymes involved in the metabolism of Alvameline. The biotransformation is NADPH-dependent, indicating a primary role for P450 enzymes.[1][2] The main CYP isoforms and the metabolites they form are summarized in the table below.

Q2: What are the major metabolites of Alvameline observed in humans?

A2: Alvameline is extensively metabolized. The primary metabolic pathways include N-demethylation, N-deethylation, N-oxidation, and the formation of a pyridine derivative.[3] In human plasma, the N-deethyl metabolite (Lu 31-126) is a major component, while the N-oxide (Lu 32-181) and an N-deethyl-2-pyridone derivative (Lu 35-026) are also significant.[3]

Q3: Are there any species differences in the metabolism of Alvameline?

A3: Yes, while the major human metabolites are also found in mice, rats, and dogs, there are quantitative and qualitative differences. For instance, a dihydroxylated dihydro-pyridine glucuronide metabolite was identified in human and mouse urine but not in rats or dogs.[3] Such differences are critical considerations for preclinical model selection.

Q4: Is there any evidence of non-CYP mediated metabolism for Alvameline?

A4: The available in vitro data from human liver microsome studies suggest that the metabolism of Alvameline is primarily dependent on CYP enzymes. Studies did not indicate any significant involvement of flavin-containing monooxygenase 3 (FMO3) or monoamine oxidase (MAO) in its metabolism.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no metabolite formation in human liver microsome (HLM) incubations. | 1. NADPH cofactor degradation: The NADPH regenerating system is not optimal or has degraded. 2. Incorrect protein concentration: Microsomal protein concentration is too low for detectable turnover. 3. Substrate concentration too low: Alvameline concentration is below the limit of detection for the analytical method. 4. Enzyme inhibition: The incubation contains an unintended inhibitor of the relevant CYP enzymes. | 1. Prepare fresh NADPH regenerating system for each experiment. Ensure all components are stored correctly. 2. Optimize microsomal protein concentration. Start with a concentration around 0.5-1.0 mg/mL. 3. Increase the substrate concentration or improve analytical sensitivity. 4. Review all components of the incubation mixture for potential inhibitors. Run a positive control with a known substrate for the expected CYP isoforms. |

| Inconsistent results between experiments. | 1. Variability in HLM lots: Different lots of pooled human liver microsomes can have varying CYP activities. 2. Pipetting errors: Inaccurate dispensing of substrate, cofactors, or microsomes. 3. Incubation time variability: Inconsistent start and stop times for the reactions. | 1. Characterize each new lot of HLMs with known probe substrates. 2. Use calibrated pipettes and perform careful, consistent liquid handling. 3. Use a timed, staggered approach for starting and stopping reactions to ensure accurate incubation periods. |

| Difficulty in identifying the specific CYP isoform responsible for a particular metabolite. | 1. Overlapping substrate specificities: Multiple CYP enzymes can contribute to the formation of a single metabolite. 2. Ineffective chemical inhibitors: The concentration of the selective inhibitor may be too low, or the inhibitor may not be as specific as assumed. | 1. Use a panel of recombinant human CYP enzymes to confirm the contribution of each isoform. 2. Use multiple selective chemical inhibitors at appropriate concentrations. Correlate the results with data from recombinant enzymes. |

| N-oxide metabolite (Lu 32-181) appears to be unstable or its concentration decreases over time. | Metabolite reduction: The N-oxide metabolite can be reduced back to the parent compound, Alvameline. | Be aware of this potential back-conversion during analysis. This reaction was not inhibited by CYP inhibitors in the cited study, suggesting a different enzymatic or chemical process may be involved. Consider analytical methods that can simultaneously quantify both the parent drug and the N-oxide. |

Data Presentation

Table 1: Summary of Alvameline (Lu 25-109) Metabolites and aformentioned Cytochrome P450 Enzymes

| Metabolite | Metabolite Code | Metabolic Reaction | Primary Contributing CYP Isoform(s) |

| De-ethyl Alvameline | Lu 31-126 | N-deethylation | CYP2D6 |

| Pyridinium derivative | Lu 29-297 | Oxidation | CYP1A2, CYP2A6, CYP2C19, CYP3A4 |

| Demethyl Alvameline | Lu 25-077 | N-demethylation | CYP1A2, CYP2A6, CYP2C19, CYP3A4 |

| Alvameline N-oxide | Lu 32-181 | N-oxidation | CYP1A2, possibly CYP2C19 |

Experimental Protocols

Protocol 1: Determination of CYP Isoforms Involved in Alvameline Metabolism using Human Liver Microsomes and Selective Inhibitors

-

Reagents:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-